6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde
Overview
Description
“6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde” is a chemical compound with the molecular formula C14H10F3NO2 and a molecular weight of 281.23 . It is intended for research use only and is not for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F3NO3/c15-14(16,17)11-3-1-2-9(6-11)7-18-8-10(13(20)21)4-5-12(18)19/h1-6,8H,7H2,(H,20,21) . This code provides a specific representation of the molecular structure.
Scientific Research Applications
Fascinating Variability in Chemistry and Properties
A comprehensive review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlights the multifaceted nature of these compounds. Their diverse forms, including protonated and deprotonated states, contribute to a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This review also identifies potential areas for future research and investigation of currently unknown analogues (Boča, Jameson, & Linert, 2011).
Advancements in 3-Hydroxycoumarin Chemistry
Hydroxycoumarins, particularly 3-hydroxycoumarin, are recognized for their chemical, photochemical, and biological properties. This compound's synthesis primarily involves salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, leading to the formation of various heterocyclic compounds. The biological applications of 3-hydroxycoumarin span genetics, pharmacology, microbiology, and more, showcasing its versatility and importance in different scientific domains (Yoda, 2020).
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones
6H-Benzo[c]chromen-6-ones, crucial in pharmacology, require synthetic methods due to their limited natural availability. Various synthesis protocols, including Suzuki coupling reactions and reactions involving Michael acceptor with dicarbonyl compounds, have been developed. These methods offer efficient and simple procedures to synthesize these pharmacologically important compounds (Mazimba, 2016).
Functional Chemical Groups and CNS Acting Drugs
Research on functional chemical groups that may serve as lead molecules for the synthesis of CNS acting drugs has identified heterocycles as a significant class. These heterocycles, including compounds like pyridine, furan, thiophene, and others, show a range of effects on the CNS, from depression to convulsion. The versatility of these compounds underscores their potential in synthesizing new CNS-active drugs (Saganuwan, 2017).
Optoelectronic Materials and Quinazolines
Quinazolines are recognized in medicinal chemistry for their biological activities and have recently been explored for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review emphasizes the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, indicating their potential in creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Future Directions
Properties
IUPAC Name |
6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)12-3-1-2-10(6-12)7-18-8-11(9-19)4-5-13(18)20/h1-6,8-9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAAKVLOUBEGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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